molecular formula C25H29N3O3 B2462030 1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-81-4

1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2462030
CAS RN: 899983-81-4
M. Wt: 419.525
InChI Key: LBEPLHLRJHPARS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxy group, a tolyl group (which is a type of aryl group derived from toluene ), and a spiro configuration (where two cycles share only one atom).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The types of chemical reactions this compound might undergo would depend on its functional groups. For example, the ethoxy group might be susceptible to reactions with acids or bases, and the tolyl group might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest .

Antitrypanosomal Activity

These compounds have shown significant antitrypanosomal activity . This makes them potential candidates for the development of new drugs against Trypanosoma infections .

Antischistosomal Activity

Research has also indicated that these compounds exhibit antischistosomal activity . Schistosomiasis is a major public health problem in many tropical and subtropical areas, and these compounds could potentially be used in its treatment .

HMG-CoA Reductase Inhibitors

These compounds have been found to act as HMG-CoA reductase inhibitors . This enzyme plays a crucial role in cholesterol biosynthesis, and its inhibition is a key strategy in the management of hypercholesterolemia .

COX-2 Selective Inhibitors

They have also been identified as COX-2 selective inhibitors . This makes them potential candidates for the development of anti-inflammatory drugs .

AMP Phosphodiesterase Inhibitors

These compounds have been found to act as AMP phosphodiesterase inhibitors . This enzyme plays a crucial role in cellular signal transduction, and its inhibition could potentially be used in the treatment of various diseases .

KDR Kinase Inhibitors

They have also been identified as KDR kinase inhibitors . This makes them potential candidates for the development of anti-cancer drugs .

Selective Peripheral Benzodiazepine Receptor Ligands

These compounds have been found to act as selective peripheral benzodiazepine receptor ligands . This receptor plays a crucial role in the regulation of immune response and cell proliferation .

properties

IUPAC Name

1-[7-ethoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-30-23-7-5-6-20-22-16-21(19-10-8-17(2)9-11-19)26-28(22)25(31-24(20)23)12-14-27(15-13-25)18(3)29/h5-11,22H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEPLHLRJHPARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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